(2-Bromoallyl)trimethylsilane

Overview

Description

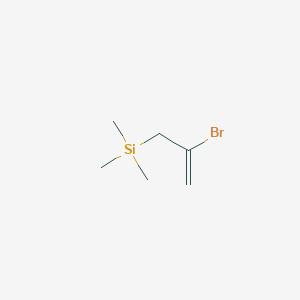

(2-Bromoallyl)trimethylsilane, also known as 1-(trimethylsilyl)vinyl bromide or 1-bromo-1-(trimethylsilyl)ethylene, is a chemical compound with the molecular formula C5H11BrSi and a molecular weight of 179.13. It is a clear liquid that is completely miscible with tetrahydrofuran (THF) and diethyl ether (Et2O) .

Synthesis Analysis

The synthesis of (2-Bromoallyl)trimethylsilane can be achieved through the reaction of vinyltrimethylsilane with bromine at low temperatures, followed by dehydrohalogenation in the presence of an amine base. This method provides a good yield of the product. Alternative syntheses using different reagents such as (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane have also been reported .

Molecular Structure Analysis

While the specific molecular structure analysis of (2-Bromoallyl)trimethylsilane is not detailed in the provided papers, the general structure consists of a vinyl group attached to a trimethylsilyl group with a bromine atom on the adjacent carbon. The molecular structure can be confirmed and analyzed using techniques such as 1H and 13C NMR spectroscopy .

Chemical Reactions Analysis

(2-Bromoallyl)trimethylsilane undergoes lithium-halogen exchange in the presence of alkyllithium. It is used as a dienophile in [4+2] cycloaddition reactions and in palladium-catalyzed reactions. It also serves as a substrate for cyclopropanation. The reactivity of similar bromo-trimethylsilyl compounds with electrophiles has been studied, leading to the synthesis of functionalized vinylsilanes and other derivatives .

Physical and Chemical Properties Analysis

The physical properties of (2-Bromoallyl)trimethylsilane include a boiling point of 124°C at 745 mmHg and a density of 1.156 g/cm³. The reagent purity can be analyzed using 1H and 13C NMR spectroscopy. It is recommended to store the compound in a dry area to prevent degradation or unwanted reactions .

Handling and storage precautions are important to maintain the integrity of the compound. The reactivity of related compounds with various electrophiles and the synthesis of functionalized derivatives demonstrate the versatility of (2-Bromoallyl)trimethylsilane in organic synthesis .

Scientific Research Applications

Intermetal Dielectrics

(2-Bromoallyl)trimethylsilane and its derivatives play a role in the development of intermetal dielectrics. These materials are used in microelectronics for depositing dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. Such applications include the creation of low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, offering improved circuit performance in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Organometallic Chemistry

This compound is significant in organometallic chemistry, particularly in reactions involving lithium. For instance, (1- and trans-2-bromovinyl)trimethylsilane reacts rapidly with lithium in ether, leading to the formation of various organometallic compounds. This demonstrates its utility in creating novel organolithium reagents and intermediates for synthetic chemistry (Husk & Velitchko, 1973).

Grignard Syntheses

In Grignard syntheses, the trimethylsilyl group, a component of (2-Bromoallyl)trimethylsilane, is used to protect terminal ethynyl groups. This methodology has been employed in the preparation of various compounds, demonstrating its versatility and importance in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).

Palladium Catalyzed Reactions

(2-Bromoallyl)trimethylsilane is used in palladium-catalyzed coupling reactions. These reactions are vital in the synthesis of 1-substituted vinylsilanes and the isomeric 2-substituted vinylsilanes, showcasing its role in facilitating complex organic transformations (Ennis & Gilchrist, 1989).

Gold-Catalyzed Oxidative Coupling Reactions

Research also indicates its role in gold-catalyzed oxidative coupling reactions, specifically with arylsilanes. These reactions are important for understanding intramolecular electrophilic aromatic substitution mechanisms and enhancing yields in organic syntheses (Brenzovich, Brazeau, & Toste, 2010).

Mechanism of Action

Safety and Hazards

“(2-Bromoallyl)trimethylsilane” is classified as a flammable liquid and vapor, and it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

2-bromoprop-2-enyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPQCAARZVEFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400261 | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81790-10-5 | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)